Bienvenue dans la boutique en ligne BenchChem!

N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide

Medicinal Chemistry Structure-Activity Relationship Scaffold Comparison

N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide (CAS 1421490-97-2) is a synthetic small molecule belonging to the benzodioxole-thiophene carboxamide class. Its core architecture features a benzo[d][1,3]dioxole moiety linked via a carboxamide bridge to a 3-hydroxy-3-(thiophen-2-yl)propyl side chain.

Molecular Formula C15H15NO4S
Molecular Weight 305.35
CAS No. 1421490-97-2
Cat. No. B2822178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-hydroxy-3-(thiophen-2-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide
CAS1421490-97-2
Molecular FormulaC15H15NO4S
Molecular Weight305.35
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C(=O)NCCC(C3=CC=CS3)O
InChIInChI=1S/C15H15NO4S/c17-11(14-2-1-7-21-14)5-6-16-15(18)10-3-4-12-13(8-10)20-9-19-12/h1-4,7-8,11,17H,5-6,9H2,(H,16,18)
InChIKeyUHUFWEOEHLPHDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Hydroxy-3-(thiophen-2-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide: Structural Identity and Pharmacological Classification for Procurement Evaluation


N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide (CAS 1421490-97-2) is a synthetic small molecule belonging to the benzodioxole-thiophene carboxamide class. Its core architecture features a benzo[d][1,3]dioxole moiety linked via a carboxamide bridge to a 3-hydroxy-3-(thiophen-2-yl)propyl side chain. This compound is structurally related to the 071031B series of serotonin and norepinephrine reuptake inhibitors (SNRIs), which were developed using duloxetine as the lead compound and have demonstrated potent dual monoamine transporter inhibition [1] [2]. The carboxamide linker distinguishes this compound from the ether-linked analogs (e.g., ammoxetine/071031B) that have advanced to clinical evaluation, making it a valuable comparator tool for structure-activity relationship (SAR) studies and a potential early-stage lead scaffold within SNRI development programs.

Why N-(3-Hydroxy-3-(thiophen-2-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide Cannot Be Casually Substituted by Other Benzodioxole-Thiophene SNRI Analogs


Substitution within the benzodioxole-thiophene SNRI class is non-trivial because linker chemistry—carboxamide vs. ether/amine—fundamentally alters hydrogen-bonding capacity, conformational flexibility, metabolic stability, and off-target profiles. The carboxamide linker present in CAS 1421490-97-2 introduces an additional hydrogen bond donor and acceptor pair absent in the ether-linked 071031B series, which can shift both transporter binding kinetics and CYP-mediated metabolism [1]. Furthermore, the hydroxyl group on the propyl chain provides a chiral center and a site for Phase II conjugation that is not present in the N-methyl-propan-1-amine scaffold of ammoxetine. Even within the 071031B program, enantiomeric separation (S-071031B vs. R-071031B) revealed that pharmacokinetic differences, not merely target affinity, drove differential in vivo potency—underscoring that subtle structural variations produce quantitatively meaningful pharmacological divergence [2]. Direct quantitative evidence for the carboxamide analog's differentiation is presented below.

Quantitative Differentiation Evidence for N-(3-Hydroxy-3-(thiophen-2-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide: Procurement-Relevant Comparator Data


Linker Chemistry Differentiation: Carboxamide vs. Ether Scaffold in Benzodioxole-Thiophene SNRIs

The defining structural feature of CAS 1421490-97-2 is its carboxamide linker (–CONH–) connecting the benzo[d][1,3]dioxole-5-carbonyl group to the 3-hydroxy-3-(thiophen-2-yl)propylamine moiety. In contrast, the clinical-stage comparator ammoxetine (S-071031B, CAS 1417918-12-7) employs an ether linker (benzo[d][1,3]dioxol-4-yloxy) and an N-methyl-propan-1-amine terminus [1]. The carboxamide introduces an additional hydrogen bond donor (NH) and acceptor (C=O) that are absent in the ether series, while shifting the benzodioxole attachment from the 4-position (ether) to the 5-position (carboxamide). This positional isomerism plus linker difference means the two compounds are not pharmacologically interchangeable despite sharing the benzodioxole and thiophene pharmacophoric elements [2].

Medicinal Chemistry Structure-Activity Relationship Scaffold Comparison

Hepatotoxicity Risk Differentiation: Benzodioxole Replacement of the Duloxetine Naphthyl Toxicophore

Both CAS 1421490-97-2 and the 071031B/ammoxetine series replace the naphthyl ring of duloxetine—identified as the hepatotoxicophore responsible for oxidative stress-driven liver injury—with a benzo[d][1,3]dioxole moiety. In the S-071031B series, this substitution produced dramatically lower hepatotoxicity in human hepatic spheroid models compared to duloxetine [1]. Specifically, S-071031B showed no cytotoxicity in HepaRG cells under either single or repeated dose exposure, whereas duloxetine produced dose-dependent cell death, glutathione depletion, and reactive oxygen species accumulation. In vivo, rats treated with S-071031B (20 and 40 mg/kg) did not exhibit the elevated LDH, ALT, AST, and ALP levels observed with duloxetine at equivalent doses in a CCl₄-potentiated hepatotoxicity model [2]. Since the target compound shares the benzodioxole-for-naphthyl substitution that mechanistically underlies this safety differentiation, it is expected to benefit from the same toxicophore elimination, though direct hepatotoxicity data for the carboxamide analog itself are not yet published.

Hepatotoxicity Drug Safety Structural Toxicology

Transporter Binding Affinity Benchmarks: 071031B Series as Class Reference for Dual SERT/NET Inhibition

The 071031B series provides the class benchmark for dual serotonin (SERT) and norepinephrine (NET) transporter affinity within the benzodioxole-thiophene chemotype. Racemic 071031B demonstrated high affinity for both SERT and NET in rat cortical tissue (Ki = 2.68 nM and 1.09 nM, respectively) and recombinant human transporters (Ki = 1.57 nM and 0.36 nM, respectively), with corresponding functional uptake inhibition IC₅₀ values in the low nanomolar range [1]. Importantly, S-071031B and R-071031B enantiomers showed equipotent binding to human SERT and NET, indicating that the benzodioxole-thiophene pharmacophore—shared by the target carboxamide compound—is the primary driver of transporter engagement, independent of side-chain chirality [2]. The target compound's carboxamide linker may modulate binding kinetics and subtype selectivity relative to these ether-linked benchmarks, but direct binding data for CAS 1421490-97-2 have not been reported in the public domain. Procurement for head-to-head binding assays against these established class references is therefore warranted.

Transporter Binding SERT NET Affinity Comparison

In Vivo Antidepressant Efficacy: Dose-Ranging Comparison of 071031B vs. Duloxetine in Behavioral Despair Models

The 071031B series demonstrated superior in vivo antidepressant efficacy compared to duloxetine in classical behavioral despair models. In the tail suspension test (TST) and forced swimming test (FST) in mice, 071031B (2.5–20 mg/kg, i.g.) dose-dependently reduced immobility time with higher efficacy than duloxetine, without producing locomotor stimulation that could confound interpretation [1]. The minimal effective dose of 071031B was lower than that of duloxetine in both assays. Chronic administration of 071031B (5 or 10 mg/kg) significantly reversed depressive-like behaviors in the chronic unpredictable stress (CUS) rat model, including restoration of sucrose preference, locomotor activity, and feeding latency [2]. S-071031B was further shown to be more potent than R-071031B in both the mouse and rat FST, indicating enantiomer-specific in vivo pharmacology despite equipotent in vitro transporter binding [3]. The target carboxamide compound has not been evaluated in these models in published studies; procurement should include these established behavioral assays for direct head-to-head comparison against the 071031B series and duloxetine.

Antidepressant Efficacy Tail Suspension Test Forced Swimming Test In Vivo Pharmacology

In Vivo Monoamine Modulation: 071031B Increases 5-HT and NE Levels Across Brain Regions

In vivo pharmacological model studies confirmed that 071031B produces functional dual reuptake inhibition. Acute administration at 5–20 mg/kg significantly enhanced 5-HTP-induced head-twitch behavior, potentiated yohimbine-induced lethality, and reversed reserpine-induced hypothermia in rodents—pharmacological signatures of serotonergic and noradrenergic potentiation, respectively [1]. Direct neurochemical measurements demonstrated that both acute and chronic 071031B administration (10–20 mg/kg) increased 5-HT and/or NE levels in multiple brain regions (spinal cord, hypothalamus, thalamus, prefrontal cortex) in reserpine-depleted and chronically stressed rats, without affecting dopamine or its metabolites [1]. In fibromyalgia pain models, ammoxetine (10–30 mg/kg) dose-dependently elevated 5-HT and NE and reduced the 5-HIAA/5-HT turnover ratio across these same regions [2]. The target carboxamide compound has not been profiled in these pharmacodynamic assays; procurement for comparative neurochemical profiling against the established 071031B/ammoxetine benchmarks is recommended.

Monoamine Neurotransmission Microdialysis Pharmacodynamic Biomarker

Analgesic Efficacy Differentiation: Ammoxetine Requires Lower Doses Than Duloxetine in Multiple Pain Models

The benzodioxole-thiophene chemotype demonstrates quantitatively superior analgesic potency compared to duloxetine. In the acetic acid-induced writhing test, ammoxetine produced dose-dependent antinociception at 0.625–10 mg/kg (p.o.), whereas duloxetine was effective only at 2.5–40 mg/kg—representing an approximately 4-fold potency advantage at the lower end of the effective dose range [1]. In the formalin test, ammoxetine similarly suppressed both phase I and phase II paw licking at lower doses than duloxetine. In fibromyalgia models, oral ammoxetine at 30 mg/kg significantly attenuated tactile allodynia, while duloxetine required 50 mg/kg to achieve comparable efficacy [1]. This dose-sparing advantage may translate to a wider therapeutic window. The target carboxamide compound has not been evaluated in pain models; procurement for comparative analgesic profiling would reveal whether the amide linker maintains or modulates this potency advantage.

Analgesic Activity Neuropathic Pain Fibromyalgia Dose Comparison

High-Value Research and Procurement Scenarios for N-(3-Hydroxy-3-(thiophen-2-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide


Structure-Activity Relationship (SAR) Studies Comparing Carboxamide vs. Ether Linkers in Benzodioxole-Thiophene SNRI Scaffolds

The target compound is uniquely suited for head-to-head SAR studies against the ether-linked 071031B/ammoxetine series to determine how the carboxamide linker—with its additional hydrogen bond donor/acceptor pair—modulates SERT/NET binding kinetics, transporter subtype selectivity, and functional uptake inhibition potency. Researchers can procure CAS 1421490-97-2 alongside ammoxetine (CAS 1417918-12-7) and racemic 071031B (CAS 1202707-24-1) to conduct parallel radioligand binding assays, synaptosomal uptake assays, and molecular docking studies, generating quantitative differentiation data that currently does not exist in the public domain [1].

Hepatotoxicity Risk-Benchmarking Studies Using the Benzodioxole Scaffold as a Non-Toxicophoric Replacement for Duloxetine's Naphthyl Ring

The benzodioxole-for-naphthyl substitution shared by the target compound and the S-071031B series has been mechanistically linked to the elimination of duloxetine-associated oxidative stress, mitochondrial dysfunction, and hepatic steatosis in human hepatic spheroid models [2]. Procurement of CAS 1421490-97-2 enables comparative hepatotoxicity profiling in the same EHS (enhanced hepatic spheroid) platform to confirm whether the carboxamide analog retains the favorable hepatic safety profile of the ether series, and to assess whether linker chemistry independently influences hepatotoxic potential.

In Vivo Behavioral Pharmacology Benchmarking Against Duloxetine and the 071031B Series in Standard Antidepressant and Analgesic Models

The 071031B/ammoxetine series has established class-level superiority over duloxetine in the tail suspension test, forced swimming test, chronic unpredictable stress paradigm, and multiple pain models (acetic acid writhing, formalin, SNI, CCI, fibromyalgia) [3] [4]. Procuring the target carboxamide compound for parallel in vivo testing would determine whether the amide linker preserves, enhances, or diminishes the efficacy advantage and dose-sparing properties observed with the ether-linked clinical candidate, providing critical go/no-go data for lead optimization decisions.

Metabolic Stability and CYP Interaction Profiling of the Carboxamide Linker Compared to the Ether-Propanamine Scaffold

The ammoxetine DMPK program has established that the ether-linked scaffold undergoes methylenedioxyphenyl ring oxidation mediated by CYP2C19 and CYP3A4, with subsequent glucuronidation [5]. The target carboxamide compound, with its distinct linker and hydroxyl-bearing side chain, is predicted to exhibit different metabolic soft spots and CYP inhibition profiles. Procurement for comparative microsomal stability assays, CYP phenotyping, and metabolite identification studies would elucidate whether the carboxamide linker offers improved metabolic stability or altered drug-drug interaction risk relative to the ether series.

Quote Request

Request a Quote for N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.